molecular formula C6H3NO2 B1206125 5-Formylfuran-2-carbonitrile CAS No. 42061-89-2

5-Formylfuran-2-carbonitrile

Cat. No. B1206125
Key on ui cas rn: 42061-89-2
M. Wt: 121.09 g/mol
InChI Key: PUQKOVRPNHYQIY-UHFFFAOYSA-N
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Patent
US06114358

Procedure details

2.34 g (62 mmol) of sodium borohydride were added in portions to a solution of 30 g (0.25 mol) of 5-cyanofuran-2-carbaldehyde in 500 ml of absolute ethanol at -30° C. The solution was stirred at -30° C. for 2 hours and, while cooling, was adjusted to pH 7 with a 5% strength citric acid solution in water. The reaction mixture was concentrated under water pump vacuum, saturated sodium chloride solution was added to the residue, the mixture was extracted several times with 150 ml of diethyl ether each time, the combined organic phases were dried over magnesium sulfate, the desiccant was filtered off, and the solvent was distilled off under water pump vacuum at room temperature. This resulted in 27 g (22 mol, 88%) of the title compound as a dark red oil, which was employed without further purification in the following reactions. 1H-NMR (250 MHz, d6 -DMSO): δ=4.4 (m, 2H), 5.6 (bs, 1H), 6.6 (d, 1H), 7.5 (d, 1H).
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([C:5]1[O:9][C:8]([CH:10]=[O:11])=[CH:7][CH:6]=1)#[N:4].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(O)C.O>[OH:11][CH2:10][C:8]1[O:9][C:5]([C:3]#[N:4])=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)C1=CC=C(O1)C=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at -30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under water pump vacuum, saturated sodium chloride solution
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted several times with 150 ml of diethyl ether each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the desiccant was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under water
CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC=C(O1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22 mol
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 8800%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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